

Potential Therapeutic Targets of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key chemical intermediate, most notably recognized for its role in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor.^[1] Nintedanib is an established therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer, exerting its effect by targeting signaling pathways involved in angiogenesis and fibrosis.^{[1][2]} While the primary utility of **Methyl 2-oxoindoline-6-carboxylate** has been as a precursor, its core oxindole scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse biological activities. This guide explores the potential therapeutic targets of **Methyl 2-oxoindoline-6-carboxylate**, drawing insights from the known activities of the broader oxindole class of molecules.

The Oxindole Scaffold: A Gateway to Diverse Biological Activity

The oxindole core is a versatile scaffold that has been extensively utilized in the development of inhibitors for a range of therapeutic targets. The inherent structural features of the oxindole ring system allow for modifications that can be tailored to interact with the binding sites of various enzymes and receptors. This has led to the discovery of potent inhibitors of kinases, protein-protein interactions, and enzymes involved in metabolic and inflammatory pathways.

Potential Therapeutic Targets

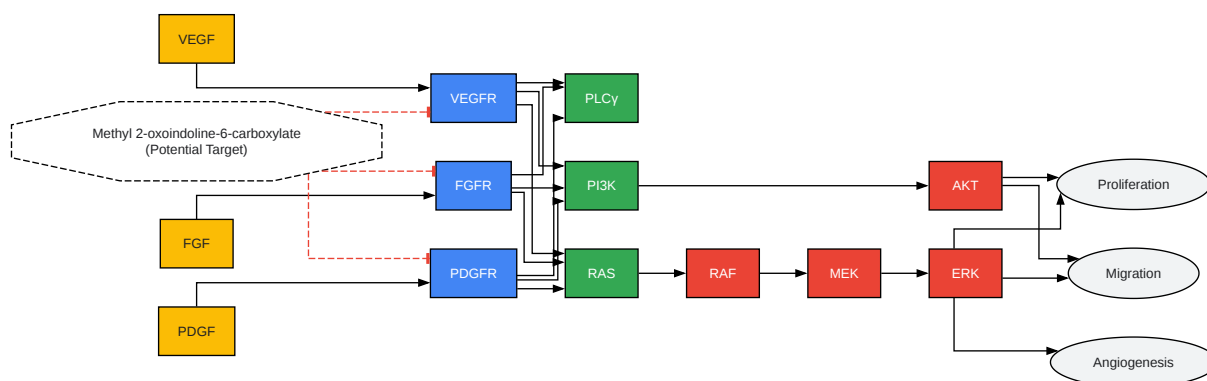
Based on the established activities of structurally related oxindole derivatives, several potential therapeutic targets can be postulated for **Methyl 2-oxoindoline-6-carboxylate** and its future analogues.

Tyrosine Kinases

Given that **Methyl 2-oxoindoline-6-carboxylate** is a direct precursor to Nintedanib, the most logical starting point for investigating its therapeutic potential is in the realm of tyrosine kinase inhibition. Nintedanib is known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

Signaling Pathway

The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and fibrosis.



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Caption: Potential inhibition of VEGFR, FGFR, and PDGFR signaling by **Methyl 2-oxoindoline-6-carboxylate**.

Quantitative Data for Oxindole Derivatives as Kinase Inhibitors

While specific data for **Methyl 2-oxoindoline-6-carboxylate** is not publicly available, numerous oxindole derivatives have demonstrated potent kinase inhibition.

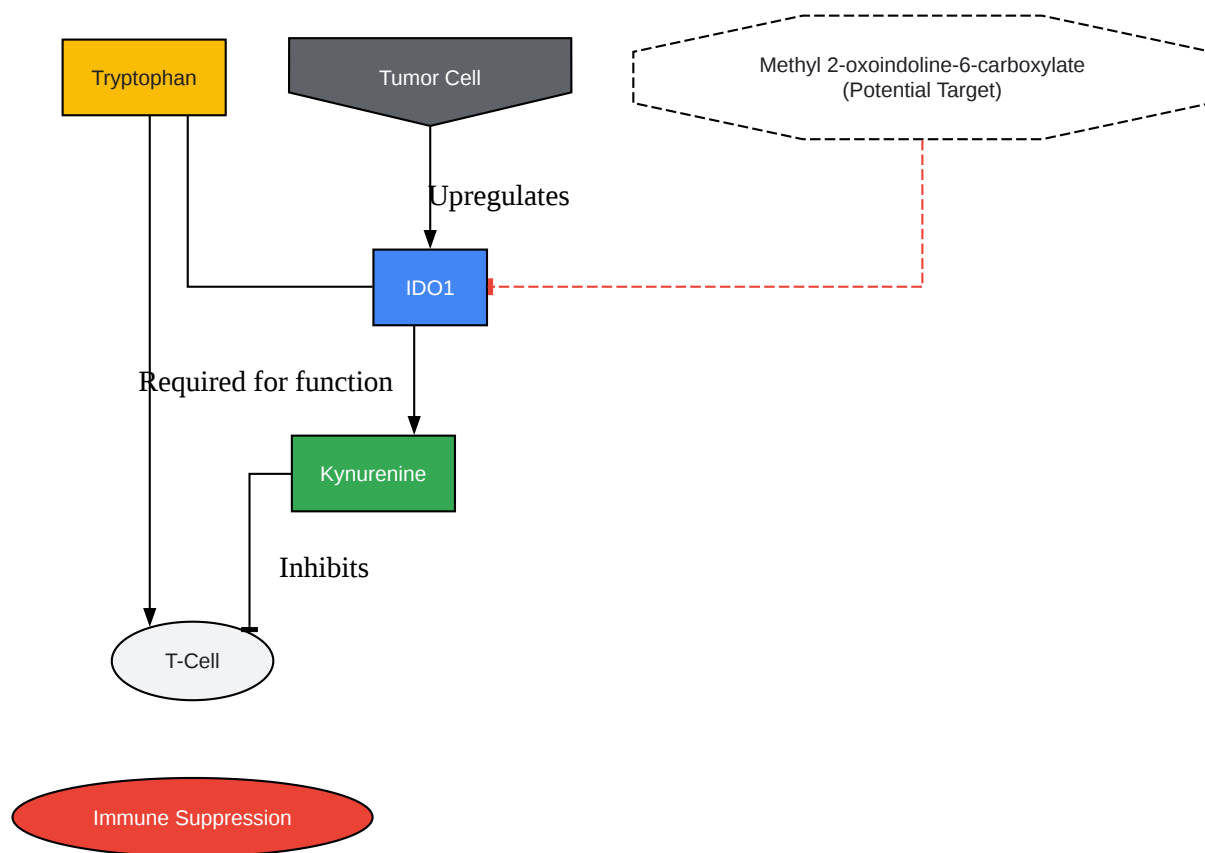
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---------------------|----------------|--------------------|---------------------|
| 3-alkenyl-oxindoles | VEGFR-2 | 13 - 34 | [3] |
| 3-alkenyl-oxindoles | FGFR-1 | 37 - 69 | [3] |
| 3-alkenyl-oxindoles | PDGFR- β | 59 - 65 | [3] |
| Hybrid oxindoles | CDK6 | (pIC50 up to 7.17) | [4] |

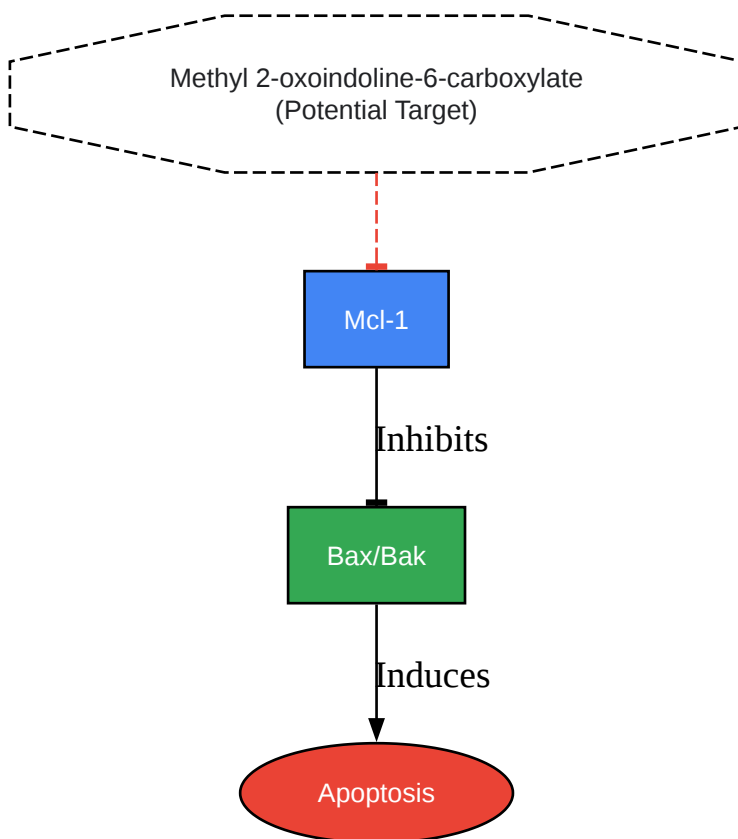
Indoleamine 2,3-dioxygenase 1 (IDO1)

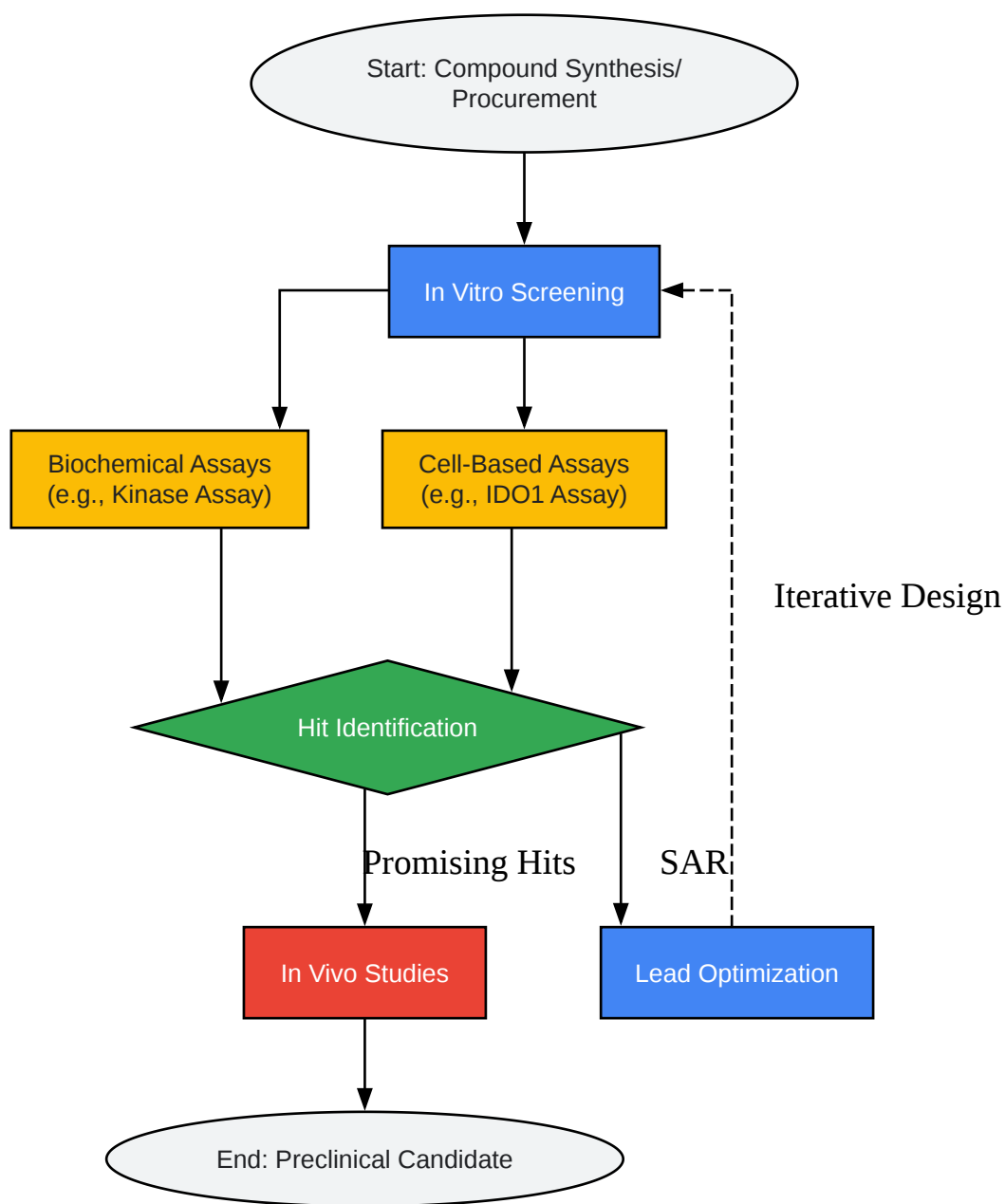
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key immune checkpoint protein, and its overexpression in tumors leads to an immunosuppressive microenvironment. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.

Signaling Pathway

Inhibition of IDO1 prevents the depletion of tryptophan and the accumulation of kynurenine, thereby restoring T-cell function and promoting an anti-tumor immune response.







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